

A Technical Guide to the D927 Molecular Glue: Enhancing the PI3K α -RAS Interaction

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Compound of Interest

Compound Name: D927

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Executive Summary

The interaction between the phosphoinositide 3-kinase alpha (PI3K α) and RAS GTPases is a critical node in cellular signaling, governing processes from cell growth to metabolism. Dysregulation of this axis is a hallmark of numerous cancers, yet its therapeutic targeting is complex due to the essential role of PI3K α in normal physiology, particularly insulin signaling. This document details the mechanism and effects of **D927**, a novel small molecule that functions as a "molecular glue." Unlike traditional inhibitors, **D927** enhances the binding affinity between PI3K α and active, GTP-bound RAS proteins. This stabilization potently and selectively activates the PI3K α -AKT pathway, bypassing the need for insulin to stimulate glucose uptake. This guide provides a comprehensive overview of **D927**'s mechanism, quantitative binding data, detailed experimental protocols for its characterization, and structural insights into the ternary complex it forms.

Introduction: The PI3K α -RAS Signaling Axis

The Class IA PI3K, PI3K α , is a central enzyme in signal transduction.^[1] It is activated downstream of receptor tyrosine kinases (RTKs) and by direct interaction with RAS proteins.^[1] Upon activation, PI3K α phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3).^[1] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT,

which in turn regulates a host of cellular processes including cell survival, proliferation, and metabolism.[3][4]

The binding of RAS proteins to the RAS-binding domain (RBD) of p110 α (the catalytic subunit of PI3K α) is a crucial step for its activation.[3][5] While the RAS-RAF-MEK-ERK pathway is a well-known oncogenic driver, the RAS-PI3K-AKT pathway is equally important.[3] The challenge in targeting this pathway lies in the dual role of PI3K α . Inhibiting its kinase activity, a strategy used in oncology, often leads to hyperglycemia by disrupting insulin signaling.[6] Conversely, activating it for metabolic benefit carries a theoretical risk of promoting proliferation.[6] **D927** represents a new paradigm by selectively modulating the PI3K α -RAS interaction to achieve a specific therapeutic outcome.

Mechanism of Action: D927 as a Molecular Glue

D927 functions as a molecular glue, a small molecule that induces or stabilizes an interaction between two proteins that otherwise would not interact or would interact weakly.[7][8] **D927** binds directly to the RAS-binding domain of the p110 α subunit of PI3K α . [7][8] This binding event stabilizes the secondary structure of the RBD into a conformation that has a dramatically increased affinity for active, GTP-bound RAS proteins.[7][8] The result is the formation of a stable ternary complex of p110 α -**D927**-RAS, leading to robust activation of PI3K α 's kinase activity. This activation is specific to the PI3K-AKT pathway and does not affect the RAF-ERK1/2 pathway.[9]

Caption: **D927** acts as a molecular glue, binding to the PI3K α RBD to stabilize its interaction with active RAS-GTP, leading to potent pathway activation.

Quantitative Analysis of the PI3K α -RAS Interaction

The primary effect of **D927** is a substantial increase in the binding affinity between p110 α and RAS family proteins. This effect has been quantified using biophysical methods such as Isothermal Titration Calorimetry (ITC).

Compound	Interacting Proteins	Effect on Affinity	Reference
D927 / D223	p110α + KRAS	~500-fold increase	[6]
D927 / D223	p110α + RAS family	~1000-fold increase (three orders of magnitude)	[3][7][8]

The functional consequence of this enhanced binding is potent activation of downstream signaling. **D927** is a powerful activator of GLUT4 translocation, a key step in insulin-independent glucose uptake.

Compound	Functional Assay	EC50	Reference
D927	GLUT4 Translocation Activator	0.14 μM	[9]

Structural Insights from Crystallography

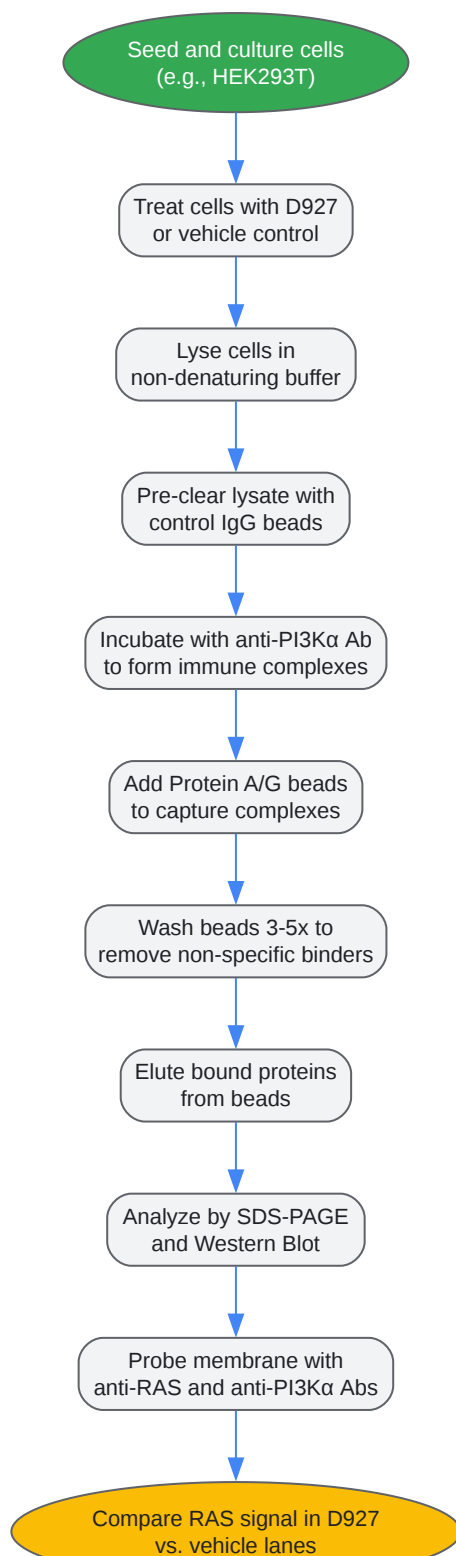
The mechanism of **D927** has been elucidated at an atomic level through X-ray crystallography. The crystal structure of the ternary complex of KRAS-p110α-**D927** has been solved at a resolution of 2.81 Å.[3][10] This structure reveals that **D927** binds to the RAS-binding domain of p110α, stabilizing its conformation.[7][8] This induced fit creates a more favorable binding interface for RAS, with **D927** forming direct interactions with key residues on RAS, such as tyrosine-40 and arginine-41.[7][8] The structural data confirms that the interaction is limited to the RBD and does not involve the kinase domain of p110α.[3][7][11]

Detailed Experimental Protocols

Characterizing the effect of a molecular glue like **D927** requires a combination of biophysical, biochemical, and cell-based assays.

Protocol 1: Co-Immunoprecipitation (Co-IP) for In-Cell Interaction

This protocol is designed to qualitatively demonstrate the enhanced interaction between PI3K α and RAS in a cellular context upon treatment with **D927**.



Co-Immunoprecipitation Workflow

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Caption: Workflow for demonstrating **D927**-enhanced PI3K α -RAS interaction via Co-IP.

Methodology:

- Cell Culture and Treatment: Plate cells (e.g., L6 myotubes or MEFs) and grow to 80-90% confluency. Treat cells with the desired concentration of **D927** or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
- Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
- Clarification: Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
- Immunoprecipitation: Determine the protein concentration of the lysate (e.g., via BCA assay). Incubate a defined amount of protein (e.g., 500 μ g - 1 mg) with a primary antibody against PI3K α (or RAS) for 2-4 hours or overnight at 4°C with gentle rotation.
- Immune Complex Capture: Add Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
- Washing: Pellet the beads using a magnet or centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RAS (to detect the co-precipitated protein) and PI3K α (to confirm successful immunoprecipitation).

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Methodology:

- **Protein Preparation:** Express and purify recombinant p110 α and a specific RAS isoform (e.g., KRAS) loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP). Ensure proteins are highly pure and in a matched buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.5).
- **Sample Preparation:** Degas all solutions thoroughly. Place the p110 α solution in the ITC sample cell at a concentration of ~10-20 μ M. Load the RAS-GTP solution into the injection syringe at a concentration ~10-15 times higher than the cell concentration (e.g., 150-200 μ M).
- **D927 Condition:** For the molecular glue experiment, add **D927** to both the cell and syringe solutions at a concentration several-fold above the expected KD of its interaction with p110 α to ensure saturation.
- **Titration:** Set the instrument to the desired temperature (e.g., 25°C). Perform a series of small, sequential injections (e.g., 2-5 μ L) of the RAS solution into the p110 α solution.
- **Data Analysis:** Integrate the heat pulses from each injection. Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate the KD.
- **Comparison:** Compare the KD value obtained in the presence of **D927** with the value from a control experiment performed in its absence to quantify the affinity enhancement.

Protocol 3: In Vitro Kinase Assay for PI3K α Activation

This assay measures the enzymatic activity of PI3K α by detecting the production of ADP, a byproduct of the kinase reaction.

Methodology:

- **Reagents:** Use a commercial ADP-Glo™ Kinase Assay kit or similar. Prepare lipid vesicles containing the PI3K α substrate, PIP2.
- **Reaction Setup:** In a 384-well plate, set up the kinase reaction including recombinant PI3K α (p110 α /p85 α), ATP, the PIP2 vesicles, and active RAS-GTP.
- **Compound Addition:** Add varying concentrations of **D927** or a vehicle control to the reaction wells.
- **Kinase Reaction:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation of PIP2 to PIP3 and the concurrent production of ADP.
- **ADP Detection:** Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP, and then using the newly synthesized ATP to drive a luciferase reaction.
- **Data Analysis:** Measure the luminescence, which is proportional to the amount of ADP produced and thus to the kinase activity. Plot the activity against the concentration of **D927** to determine the EC50 of activation.

Conclusion and Therapeutic Implications

The **D927** molecular glue represents a novel pharmacological strategy for modulating protein-protein interactions. By enhancing the natural, activation-specific binding between PI3K α and RAS, **D927** potently stimulates the PI3K-AKT pathway. This mechanism has demonstrated significant therapeutic potential for metabolic diseases, as it promotes insulin-independent glucose uptake and has been shown to improve hyperglycemia in animal models of both type 1 and type 2 diabetes.[6][8] This approach avoids the on-target toxicity associated with pan-inhibition of PI3K α , offering a promising new avenue for the development of targeted metabolic therapies. The principles learned from **D927** could be applied to other protein-protein interactions that have been challenging to target with traditional small molecules.

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